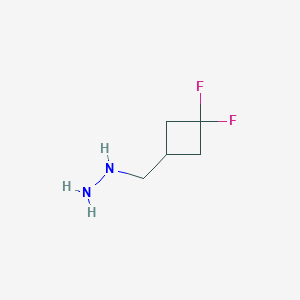
2-(Pyrimidin-5-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrimidin-5-yl)prop-2-enoic acid is a heterocyclic organic compound that features a pyrimidine ring attached to a propenoic acid moiety. Pyrimidine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-5-yl)prop-2-enoic acid typically involves the condensation of pyrimidine derivatives with suitable alkenoic acid precursors. One common method includes the reaction of 5-aminopyrimidine with acylating agents such as carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often require the presence of a base, such as sodium methoxide in butanol, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 2-(pyrimidin-5-yl)prop-2-enoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrimidin-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce saturated propenoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pyrimidin-5-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 2-(pyrimidin-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, thereby modulating biological processes. For instance, they can inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with similar biological activities.
Pyrimidino[4,5-d][1,3]oxazine: Another pyrimidine derivative with potential therapeutic applications.
Uniqueness
2-(Pyrimidin-5-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propenoic acid moiety allows for additional functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H6N2O2 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
2-pyrimidin-5-ylprop-2-enoic acid |
InChI |
InChI=1S/C7H6N2O2/c1-5(7(10)11)6-2-8-4-9-3-6/h2-4H,1H2,(H,10,11) |
InChI-Schlüssel |
RNOWZNYFXITTOV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CN=CN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


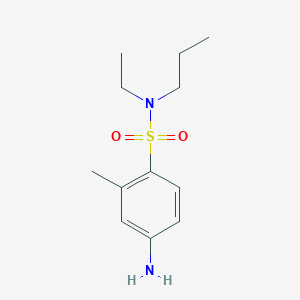
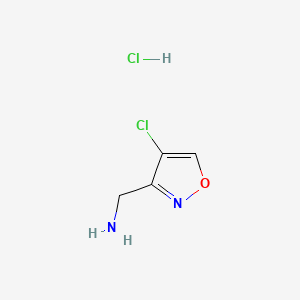
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)


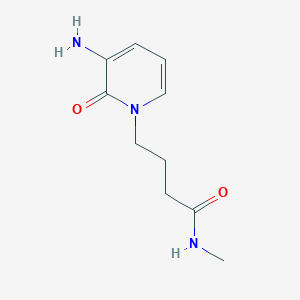
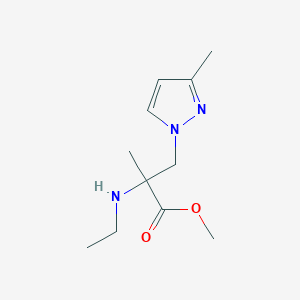
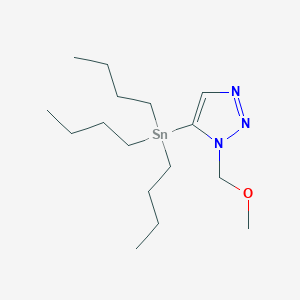
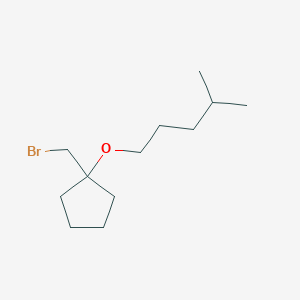
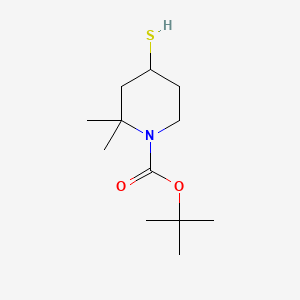

![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)

